molecular formula C19H19N7O B11145228 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

Cat. No.: B11145228
M. Wt: 361.4 g/mol
InChI Key: VFEAFCIGOXZHJZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with formic acid or other aldehydes to form the benzimidazole core.

    Attachment of Benzamide Group: The benzimidazole core is then reacted with a suitable benzoyl chloride derivative to form the benzamide linkage.

    Introduction of Tetraazole Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The tetraazole group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic activities.

    Tetraazole Derivatives: Compounds like losartan, used as antihypertensive agents.

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is unique due to its combined benzimidazole and tetraazole structure, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H19N7O/c1-12(2)26-24-18(23-25-26)13-7-9-14(10-8-13)19(27)20-11-17-21-15-5-3-4-6-16(15)22-17/h3-10,12H,11H2,1-2H3,(H,20,27)(H,21,22)

InChI Key

VFEAFCIGOXZHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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